molecular formula C18H17N3O4 B2700918 (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034434-64-3

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2700918
CAS No.: 2034434-64-3
M. Wt: 339.351
InChI Key: POSOEKMRHIEGNP-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-64-3) is a synthetic heterocyclic compound with a molecular formula of C18H17N3O4 and a molecular weight of 339.35 g/mol. This complex molecule features a 5-methoxybenzofuran moiety linked via a methanone group to a pyrrolidine ring, which is further substituted with a pyridazin-3-yloxy chain. This specific structural architecture incorporates several pharmacophores known to be of significant interest in medicinal chemistry and drug discovery. The core research value of this compound is derived from its structural relationship to prominent bioactive chemical classes. The pyridazinone scaffold, to which the pyridazine group in this compound is related, is recognized as a potential scaffold for developing novel anti-inflammatory drugs . Some pyridazinone derivatives have been reported to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response, as well as the production of inflammatory cytokines like IL-6 in monocytic cells . Furthermore, benzofuran derivatives are prevalent in pharmacological research and have been investigated for targeting various receptors and enzymes. Researchers can utilize this compound to explore its potential interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes like phosphodiesterases (PDEs) or cyclooxygenases (COX), given the known activities of its structural components . Its mechanism of action would be specific to its molecular target, which could include receptor agonism/antagonism or enzyme inhibition. This product is offered as a racemic mixture and is available for research purposes from suppliers like Life Chemicals . It is intended for non-human research applications only, exclusively for use by qualified professionals in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-4-5-15-12(9-13)10-16(25-15)18(22)21-8-6-14(11-21)24-17-3-2-7-19-20-17/h2-5,7,9-10,14H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSOEKMRHIEGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzofuran with a halogenated pyridazinone under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydropyridazinone derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The pyridazinone ring is known for its ability to inhibit various enzymes, including cyclooxygenase and phosphodiesterase . These interactions lead to the compound’s biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Structure: Features a pyrazole-thiophene hybrid core with amino, hydroxy, and cyano substituents.
  • Synthesis: Prepared via condensation of malononitrile with a precursor in 1,4-dioxane and triethylamine .
  • Activity: Likely exhibits enhanced electron-withdrawing properties due to cyano groups, influencing reactivity in further derivatization.

b) 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (4a)

  • Structure : Combines benzodioxole and pyrazoline moieties with a furan substituent.
  • Synthesis : Synthesized via refluxing intermediates with substituted benzoyl chloride in pyridine, followed by column chromatography .

c) Target Compound

  • Key Differences: Replaces thiophene/pyrazole in analogs with a 5-methoxybenzofuran core, which may improve lipophilicity and membrane permeability.

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